2,3-Butanedithiol

Overview

Description

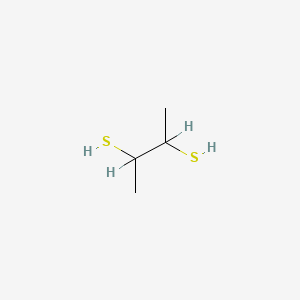

2,3-Butanedithiol: is an organic compound with the molecular formula C4H10S2 . It is a dithiol, meaning it contains two thiol (–SH) groups. This compound is known for its strong odor, which is often described as resembling that of meat or roasted meat. It is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .

Mechanism of Action

Target of Action

2,3-Butanedithiol, also known as 2,3-Dimercaptobutane , is a chemical compound with the formula CH3CH(SH)CH(SH)CH3

Mode of Action

It is known that dithiols, such as this compound, can interact with various biological molecules through their sulfhydryl (-sh) groups .

Biochemical Pathways

It’s worth noting that 2,3-butanediol, a similar compound, has been studied extensively and is known to be involved in various metabolic pathways in microorganisms .

Pharmacokinetics

It is known that the compound has a molecular weight of 12225 and a boiling point of 86-87 °C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

It is known that the compound should be stored in a cool place, away from light, in a well-ventilated, dry area, and in a sealed container .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 122.25 and a refractive index of 1.5194

Cellular Effects

It is known that the compound can induce systemic acquired resistance in plants through reactive oxygen species homeostasis and pathogenesis-related gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 86-87 °C/50 mmHg .

Metabolic Pathways

It is known that the compound can be used to enhance 2,3-butanediol production from glycerol in Bacillus subtilis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Butanedithiol can be synthesized through the reaction of 2,3-epoxybutane with thiourea . This reaction is typically carried out at temperatures ranging from 0°C to the reflux temperature under normal pressure. The intermediate product, 2,3-cyclothiobutane , is then reacted with an aqueous solution of sodium hydrosulfide at temperatures between -5°C and 65°C to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of 2,3-epoxybutane and thiourea as starting materials, with the subsequent reaction with sodium hydrosulfide to produce the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Butanedithiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Substitution: Reagents such as can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: The major product is .

Substitution: Depending on the alkyl halide used, various substituted products can be formed.

Scientific Research Applications

2,3-Butanedithiol has several applications in scientific research and industry:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be used in the study of enzyme mechanisms and protein structures.

Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of other chemical compounds

Comparison with Similar Compounds

- 1,2-Ethanedithiol

- 1,4-Butanedithiol

- 2,3-Butanediol

Comparison:

- 1,2-Ethanedithiol and 1,4-Butanedithiol are also dithiols but differ in the position of the thiol groups. These compounds have different reactivity and applications compared to 2,3-Butanedithiol.

- 2,3-Butanediol is a diol with hydroxyl groups instead of thiol groups. It has different chemical properties and applications, such as being used as a precursor to various plastics and pesticides .

This compound stands out due to its unique combination of thiol groups, which impart specific reactivity and applications in various fields.

Biological Activity

2,3-Butanedithiol, a sulfur-containing organic compound with the molecular formula C4H10S2, has garnered attention in various fields of research due to its unique biological activities. This article delves into the biological functions, metabolic pathways, and potential applications of this compound, supported by empirical data and case studies.

- Molecular Formula: C4H10S2

- Molecular Weight: 118.25 g/mol

- Appearance: Colorless to light yellow liquid

- Boiling Point: 87 °C (50 mmHg)

- Flash Point: 52 °C

Biological Functions

This compound exhibits several biological activities that are significant in microbiology and biotechnology. It is primarily known for its role in microbial metabolism and potential applications in pharmaceuticals and agriculture.

-

Microbial Metabolism:

- This compound is produced by various bacteria as a metabolic byproduct. It serves as a signaling molecule influencing biofilm formation and bacterial communication.

- Studies have shown that certain strains of Bacillus subtilis utilize this compound in their metabolic pathways, converting it into other biologically relevant compounds such as acetoin and butanediol .

-

Antimicrobial Activity:

- Research indicates that this compound possesses antimicrobial properties against various pathogens. Its mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis.

- A study demonstrated that Serratia sp. T241 produced this compound which exhibited inhibitory effects on competing microbial species .

Metabolic Pathways

The biosynthesis of this compound involves several enzymatic reactions primarily mediated by dehydrogenases:

- Key Enzymes:

Table: Enzymatic Pathways Involving this compound

| Enzyme Type | Function | Organism |

|---|---|---|

| Butanediol Dehydrogenase (BDH) | Converts acetoin to butanediol | Pseudomonas putida |

| Glycerol Dehydrogenase (GDH) | Catalyzes glycerol to acetoin conversion | Serratia sp. |

Case Studies

- Microbial Production:

- Pharmaceutical Applications:

Properties

IUPAC Name |

butane-2,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-3(5)4(2)6/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWSEEHCVDRRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047089 | |

| Record name | 2,3-Butanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

86.00 to 87.00 °C. @ 50.00 mm Hg | |

| Record name | 2,3-Butanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscble in fat | |

| Record name | 2,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997 (20°) | |

| Record name | 2,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4532-64-3 | |

| Record name | 2,3-Butanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4532-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G298U39K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Butanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and some basic physical properties of 2,3-Butanedithiol?

A1: this compound has the molecular formula C4H10S2 and a molecular weight of 122.23 g/mol. While spectroscopic data isn't provided in the excerpts, it is known to exist in meso and DL forms. [] Further structural characterization, including spectroscopic data, can be found in dedicated chemical databases.

Q2: How is this compound synthesized?

A2: One method involves reacting 2,3-epoxybutane with thiourea to produce 2,3-cyclothiobutane, which then reacts with an aqueous sodium hydrosulfide solution to yield this compound. [] Another approach involves catalytic oxidation of 1,2-ethanedithiol or this compound with oxygen in the presence of a copper-amine catalyst, leading to co-cyclic(aromatic aliphatic disulfide) oligomers. []

Q3: What are the applications of this compound in food chemistry?

A3: this compound is recognized for its potent aroma, described as having the fragrance of meat or roasted meat. [, ] This characteristic makes it a valuable ingredient in the creation of meat flavorings for various food products.

Q4: How is this compound used in polymer chemistry?

A4: this compound serves as a building block for synthesizing co-cyclic(aromatic aliphatic disulfide) oligomers. [] These oligomers, when subjected to free radical ring-opening polymerization, produce linear, high-molecular-weight poly(aromatic aliphatic disulfide)s with varying glass transition temperatures. This property makes them versatile materials for diverse applications.

Q5: Can this compound be used to separate different molecules?

A5: Yes, the enantiomers of (±)-1,4-Dihydroxytricyclo[6.4.0.04,9]dodecane-7,10-dione can be resolved using optically active (-)-(2R,3R)-2,3-Butanedithiol. [] This is achieved by forming diastereomeric dithioacetals, which can then be separated chromatographically and further processed to obtain the pure enantiomers.

Q6: Are there any known applications of this compound in studying chirality?

A6: Yes, L(+)-2,3-Butanedithiol has been synthesized and utilized for resolving racemic carbonyl compounds. [] This highlights the compound's utility in chiral chemistry and its potential applications in asymmetric synthesis and related fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.